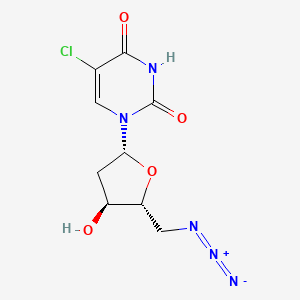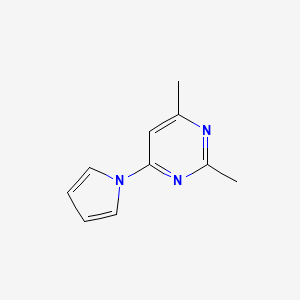![molecular formula C14H9F3N2OS B14621084 2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide CAS No. 57160-70-0](/img/structure/B14621084.png)
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C13H8F3NO. It is a derivative of benzamide, characterized by the presence of fluorine atoms at specific positions on the benzene ring and a carbamothioyl group attached to the nitrogen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. Solvent recovery and recycling are also implemented to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzoic acid: A degradation product of diflubenzuron, used in the synthesis of various derivatives.
2,6-Difluorophenylacetic acid: Used in the synthesis of other fluorinated compounds.
2,6-Difluorophenol: Undergoes oxidative polymerization to form poly(2,6-difluoro-1,4-phenylene oxide).
Uniqueness
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and carbamothioyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
57160-70-0 |
|---|---|
Fórmula molecular |
C14H9F3N2OS |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
2,6-difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H9F3N2OS/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
Clave InChI |
JNTVUIPXUPRTOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


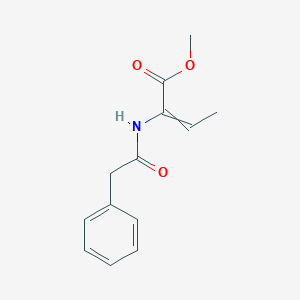


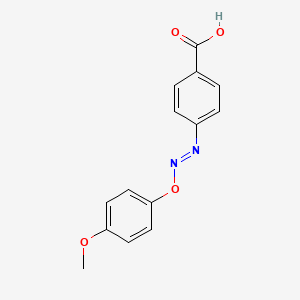


![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
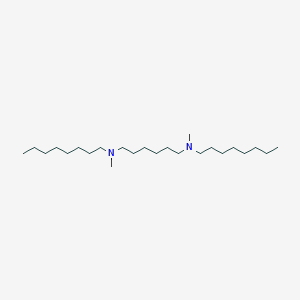
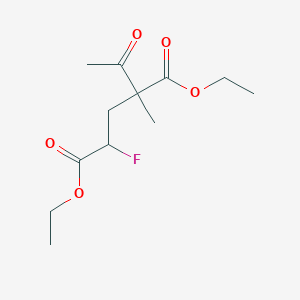
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
